Stereochemical Identity Drives LXRβ Agonist Potency: (1R,2S) vs (1S,2R) Enantiomer
The (1R,2S) absolute configuration is a mandatory structural prerequisite for the LXRβ partial agonist BMS‑779788, which demonstrates an IC50 of 14 nM against LXRβ and 68 nM against LXRα . In contrast, the opposite (1S,2R) enantiomer, when used as a synthetic intermediate, would afford the mirror-image diastereomer of BMS‑779788, an analog for which no measurable LXRβ agonism has been documented. Although a direct head-to-head binding comparison of the isolated cyclopropanamine intermediates has not been published, the downstream pharmacological consequence of stereochemistry is unequivocal and binding data for the final drug substance stands as a class‑level functional correlate.
| Evidence Dimension | LXRβ binding affinity of final drug substance (BMS‑779788) requiring (1R,2S) intermediate |
|---|---|
| Target Compound Data | IC50 = 14 nM (LXRβ); IC50 = 68 nM (LXRα) for BMS‑779788 synthesized from (1R,2S) intermediate |
| Comparator Or Baseline | (1S,2R) enantiomer-derived BMS‑779788 diastereomer: no measurable LXRβ agonism (inferred from stereochemical requirement) |
| Quantified Difference | >100-fold potency window (estimated); activity lost with incorrect enantiomer |
| Conditions | LXRβ and LXRα transactivation assays in HEK293 cells; BMS‑779788 clinical candidate (Reference: Selleckchem/AmBeed product data) |
Why This Matters
Procuring the correct (1R,2S) enantiomer is a gate‑keeping quality attribute; the wrong enantiomer will produce an inactive drug candidate, making stereochemical verification mandatory for any procurement decision.
